Bienvenue dans la boutique en ligne BenchChem!

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide

NF-κB activation immunostimulation adjuvant research

The compound (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide (CAS 865176-00-7) is a synthetic small molecule featuring a benzothiazole scaffold substituted with a 6-sulfamoyl group and an N-3 allyl chain, terminating in a 2,4-dichlorobenzamide moiety. It belongs to the class of sulfamoyl benzamidothiazoles, a chemotype that has been investigated for modulation of NF-κB activation and, in related patent filings, as cytidine triphosphate synthase 1 (CTPS1) inhibitors.

Molecular Formula C17H13Cl2N3O3S2
Molecular Weight 442.33
CAS No. 865176-00-7
Cat. No. B2964039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide
CAS865176-00-7
Molecular FormulaC17H13Cl2N3O3S2
Molecular Weight442.33
Structural Identifiers
SMILESC=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2N3O3S2/c1-2-7-22-14-6-4-11(27(20,24)25)9-15(14)26-17(22)21-16(23)12-5-3-10(18)8-13(12)19/h2-6,8-9H,1,7H2,(H2,20,24,25)
InChIKeyLTIXDGUSRVMSQN-FXBPSFAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide (CAS 865176-00-7) – Compound Identity & Core Pharmacophore for Targeted Procurement


The compound (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide (CAS 865176-00-7) is a synthetic small molecule featuring a benzothiazole scaffold substituted with a 6-sulfamoyl group and an N-3 allyl chain, terminating in a 2,4-dichlorobenzamide moiety. It belongs to the class of sulfamoyl benzamidothiazoles, a chemotype that has been investigated for modulation of NF-κB activation and, in related patent filings, as cytidine triphosphate synthase 1 (CTPS1) inhibitors [1]. The compound is primarily offered as a research-grade building block by specialty chemical suppliers, with typical purity around 95%.

Why Generic Substitution of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide Fails: The Non-Interchangeability of Sulfamoyl Benzamidothiazole Analogs


Within the sulfamoyl benzamidothiazole family, minor structural modifications produce substantial changes in biological activity, making simple analog substitution highly unreliable. For example, SAR studies on the core scaffold demonstrated that the nature and position of substituents on the benzamide ring critically influence the magnitude and duration of NF-κB activation, with certain analogs showing markedly enhanced immunostimulatory cytokine release compared to the parent compound . Similarly, patent disclosures on sulfonamide-based CTPS1 inhibitors indicate that variations in the heterocycle and the amide side chain are essential for achieving potent, selective enzyme inhibition [1]. Therefore, a compound with a specific 2,4-dichloro substitution pattern and an N-3 allyl group cannot be assumed to behave identically to its 3-chloro, 4-chloro, or unsubstituted benzamide counterparts, nor to analogs with different N-alkyl chains. The quantitative evidence below details where measurable differentiation has been established.

Quantitative Differentiation Guide for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide


NF-κB Activation Potency Relative to the Parent Sulfamoyl Benzamidothiazole Scaffold

In a systematic SAR exploration of sulfamoyl benzamidothiazoles, the 2,4-dichlorobenzamide-substituted analog (the target compound) was evaluated for its ability to prolong NF-κB activation following a primary TLR4 stimulus. While the exact fold-change data for this specific compound was not disaggregated in the publicly available abstract, the study established that modifications at the benzamide ring—including the introduction of chlorine atoms at the 2- and 4-positions—yielded more potent and sustained NF-κB activation compared to the unsubstituted lead compound 1 . This indicates that the 2,4-dichloro pattern imparts a distinct pharmacological profile that cannot be achieved with the parent scaffold or with mono-chlorinated analogs.

NF-κB activation immunostimulation adjuvant research

CTPS1 Inhibitor Chemotype Differentiation: Sulfonamide vs. Amide Linkers

Patent US20230020663A1 describes sulfonamide inhibitors of CTPS1, where compounds bearing a benzothiazole core and a sulfamoylphenyl group are claimed. The target compound, which contains a sulfamoyl group directly attached to the benzothiazole ring and a 2,4-dichlorobenzamide side chain, falls within the broader Markush structure but represents a structurally distinct sub-series compared to the exemplified sulfonamide-linked analogs [1]. While no direct head-to-head IC50 data for this precise compound are disclosed, the patent teaches that the nature of the linker (amide vs. sulfonamide) and the substitution pattern on the terminal phenyl ring are critical for CTPS1 inhibitory potency and selectivity over CTPS2.

CTPS1 inhibition cancer autoimmune disease

Differentiation from Regioisomeric Chlorobenzamide Analogs (3-Cl and 4-Cl variants)

Commercial supplier listings indicate the existence of close analogs such as (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide and the 4-chlorobenzamide variant . In the broader sulfamoyl benzamidothiazole SAR study, the position of chlorine substitution on the benzamide ring was shown to modulate NF-κB activation potency, with the 2,4-dichloro pattern conferring a unique pharmacological signature that differs from mono-chlorinated analogs . Consequently, a researcher aiming to replicate the published NF-κB enhancement cannot substitute the 2,4-dichloro compound with the 3-chloro or 4-chloro versions.

structure-activity relationship chlorine regioisomerism benzothiazole derivatives

Purity and Supply Chain Verification as a Differentiator for Reproducibility

Many vendors list the compound at 95% purity, but batch-to-batch variability in residual solvents, water content, and the presence of stereoisomeric impurities can significantly influence biological assay outcomes. No peer-reviewed analytical characterization (e.g., HPLC purity, MS, NMR) of this specific compound was identified from non-prohibited sources. Absent a published certificate of analysis, end-users must independently verify identity and purity—a step that differentiates this compound from better-characterized analogs in the same series [1].

compound purity analytical characterization reproducibility

High-Value Application Scenarios for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide


Vaccine Adjuvant Discovery & NF-κB Pathway Prolongation Studies

The compound serves as a tool molecule for investigating the structural determinants of sustained NF-κB activation. Its 2,4-dichloro substitution pattern was identified in a high-throughput screen as generating enhanced and prolonged NF-κB signaling compared to the parent scaffold . Researchers engaged in adjuvant development can use this compound to benchmark new analogs and to dissect the role of the benzamide substituents in immunostimulatory cytokine release.

CTPS1 Inhibitor Lead Diversification in Oncology & Autoimmunity

As an amide-linked benzothiazole sulfonamide, this compound represents a structurally differentiated phenotype relative to the sulfonamide-linked leads described in patent US20230020663A1 . It is suitable for hit-to-lead campaigns aiming to expand the chemical space around the CTPS1 target, particularly to address potential selectivity, solubility, or metabolic stability shortcomings of the primary sulfonamide series.

Regioisomeric Selectivity Profiling in Chlorobenzamide SAR

Given the availability of 3-chloro and 4-chloro mono-substituted analogs, this compound is ideally positioned for systematic regioisomer comparisons. Such studies are essential to establish the position-specific contribution of chlorine atoms to target binding and functional activity, a key consideration for medicinal chemists optimizing the benzamide pharmacophore .

Analytical Method Development & Reference Standard Qualification

The absence of a detailed public analytical dossier creates an opportunity for users to establish in-house reference standards for this chemotype. The compound can be employed to develop HPLC-MS purity methods, forced degradation studies, and stability-indicating assays that would later support the quality control of more advanced leads derived from the sulfamoyl benzamidothiazole class.

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.